Ginsenoside F3

Overview

Description

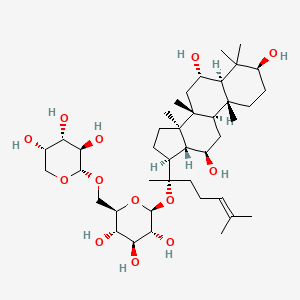

Ginsenoside F3 (G-F3) is a protopanaxadiol (PPD)-type saponin found in Panax species, including Panax ginseng and Panax notoginseng. It is characterized by the molecular formula C₄₁H₇₀O₁₃ and a molecular weight of 770.99 g/mol . Structurally, G-F3 contains a dammarane skeleton with sugar moieties attached at specific positions, distinguishing it from other ginsenosides. Its identification relies on advanced analytical techniques such as high-performance liquid chromatography coupled with Fourier-transform ion cyclotron resonance mass spectrometry (HPLC-FT-ICR-MS) . G-F3 is commercially available as a reference standard for pharmacological and chemical studies, with CAS number 62025-50-7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside F3 can be isolated from the crude extracts of Panax ginseng flower buds. The isolation process involves reversed-phase high-performance liquid chromatography (RP-HPLC) using a Zorbax Eclipse XDB C-18 column with a ternary mobile phase of acetonitrile, water, and phosphoric acid (28:71:1) at a flow rate of 1.0 mL/min . The preparation at a semi-preparative scale involves using a Daisogel C-18 column and gradient elution system of acetonitrile and water (32:68 to 28:72) at a flow rate of 10 mL/min .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Panax ginseng leaves or flower buds. The process includes extraction with solvents, followed by purification using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.

Major Products Formed: The major products formed from these reactions include various ginsenoside derivatives with altered biological activities. For example, hydrolysis can yield protopanaxadiol and protopanaxatriol, which are aglycones with distinct pharmacological properties .

Scientific Research Applications

Mechanism of Action

Ginsenoside F3 is part of a larger family of ginsenosides, which includes compounds such as ginsenoside Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg2, Rg3, and Rh1 . Compared to these compounds, this compound is unique due to its specific structure and biological activities. For instance, while ginsenoside Rg3 is known for its strong anticancer properties, this compound is distinguished by its immunomodulatory effects .

Comparison with Similar Compounds

Structural Comparison with Similar Ginsenosides

Ginsenosides are classified into PPD- and protopanaxatriol (PPT)-types based on their aglycone structures. G-F3 belongs to the PPD group, sharing structural similarities with compounds like ginsenoside Rb3, Rd, Rb1, and notoginsenoside R2. Key differences lie in the number, position, and type of sugar substituents (Table 1).

Table 1: Structural and Molecular Comparison of G-F3 with Related Ginsenosides

Key Observations :

- G-F3 and notoginsenoside R2 are isomers, sharing the same molecular formula but differing in sugar linkage positions .

- G-F3 has fewer sugar units compared to Rb3 and Rd, which may influence solubility and bioavailability .

Pharmacological Activity Comparison

Antioxidant Efficacy

In a study evaluating AAPH-induced erythrocyte hemolysis, G-F3 showed minimal protective activity (50% hemolysis time: 65 min) compared to ginsenosides Rd, Rg2, and Rb3 (>100 min) . This suggests that the number and position of sugar groups critically impact free-radical scavenging. For example, Rd’s additional rhamnose moiety enhances its antioxidant capacity .

Neuroprotective and Anti-inflammatory Effects

While G-F3’s neuroprotective effects are understudied, ginsenoside Rd (structurally similar to G-F3) demonstrates potent neuroprotection due to its unique glycosylation pattern . Similarly, Rb3 exhibits cardiovascular benefits but has lower oral bioavailability than Rb1, attributed to pentose groups delaying absorption .

Pharmacokinetic and Bioavailability Considerations

This compound’s pharmacokinetics remain poorly characterized. However, studies on Rb3 suggest that pentose-containing ginsenosides face reduced intestinal absorption due to slower hydrolysis by gut microbiota . Structural analogies imply G-F3 may share similar challenges, necessitating formulation optimization for therapeutic use.

Analytical Methods for Identification and Comparison

G-F3 is identified using:

- HPLC-FT-ICR-MS: Resolves isomers like notoginsenoside R2 through high-resolution mass profiling .

- X-ray diffraction and NMR : Confirm crystallinity and stereochemistry .

Biological Activity

Ginsenoside F3, a triterpene saponin derived from Panax ginseng, has garnered significant attention due to its diverse biological activities, particularly its immunoenhancing properties. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

1. Immunoenhancing Activity

Mechanism of Action

this compound has been shown to enhance the proliferation of murine spleen cells. Its mechanism involves the modulation of cytokine production, specifically increasing levels of type 1 cytokines (IL-2 and IFN-γ) while decreasing levels of type 2 cytokines (IL-4 and IL-10). This activity is crucial for immune response regulation.

Research Findings

A study conducted by Lee et al. (2004) utilized a [^3H]thymidine incorporation assay to evaluate the effects of this compound on spleen cell proliferation. The results indicated that this compound significantly promoted cell proliferation at concentrations ranging from 0.1 to 100 µmol/L, with an optimal effect observed at 10 µmol/L. Additionally, enzyme-linked immunosorbent assay (ELISA) was employed to measure cytokine levels, confirming the compound's ability to upregulate IL-2 and IFN-γ production while downregulating IL-4 and IL-10 .

Gene Expression Modulation

this compound also influences gene expression related to immune function. RT-PCR analysis revealed that it enhances the expression of IFN-γ and T-bet (a transcription factor associated with type 1 immunity) while suppressing IL-4 and GATA-3 (associated with type 2 immunity). Furthermore, electrophoretic mobility shift assays (EMSA) demonstrated that this compound enhances NF-kappaB DNA binding activity, indicating its role in activating immune signaling pathways .

2. Comparative Analysis of Biological Activities

| Biological Activity | This compound | Ginsenoside F5 |

|---|---|---|

| Cytokine Modulation | ↑ IL-2, ↑ IFN-γ, ↓ IL-4, ↓ IL-10 | Not specified |

| Spleen Cell Proliferation | Promotes proliferation | Inhibits HL-60 cell growth via apoptosis |

| Mechanism | Enhances NF-kappaB activity | Not specified |

3. Case Studies and Applications

Case Study: Immune Response Enhancement

In a controlled study on mice, this compound was administered to evaluate its effect on immune response post-vaccination. Mice treated with this compound showed a significantly higher antibody response compared to the control group, suggesting its potential as an adjuvant in vaccine formulations .

4. Isolation and Quantification

Recent advancements in isolation techniques have improved the yield and purity of this compound from Panax ginseng extracts. A study reported using high-performance liquid chromatography (HPLC) for the purification of Ginsenosides F3 and F5, achieving over 96% purity. This methodological enhancement is pivotal for further pharmacological studies and applications .

Q & A

Basic Research Questions

Q. How can researchers differentiate Ginsenoside F3 from structurally similar ginsenosides in analytical studies?

- Methodological Answer : Use high-resolution liquid chromatography-mass spectrometry (LC-MS) with optimized mobile phases (e.g., acetonitrile-water gradients) to separate this compound based on retention times and fragmentation patterns. Validate specificity using reference standards and cross-compare with NMR data for structural confirmation .

Q. What experimental models are most suitable for preliminary investigations of this compound’s bioactivity?

- Methodological Answer : Prioritize in vitro assays (e.g., cell viability, enzyme inhibition) using human cancer cell lines (e.g., HepG2, MCF-7) or inflammatory models (e.g., LPS-induced macrophages). Pair these with in vivo rodent studies focusing on pharmacokinetics (oral bioavailability) and dose-response relationships. Ensure consistency in solvent controls (e.g., DMSO ≤0.1%) to avoid confounding results .

Q. How should researchers design dose-response studies to evaluate this compound’s neuroprotective effects?

- Methodological Answer : Establish a logarithmic dose range (e.g., 1–100 μM in vitro; 10–200 mg/kg in vivo) based on prior pharmacokinetic data. Include positive controls (e.g., memantine for neuroprotection) and measure endpoints like oxidative stress markers (MDA, SOD) and synaptic plasticity proteins (BDNF, CREB). Use ANOVA with post-hoc tests to identify effective thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported anticancer mechanisms across studies?

- Methodological Answer : Conduct systematic reviews with predefined inclusion criteria (e.g., PRISMA guidelines) to assess methodological variability, such as differences in cell lines, exposure durations, or assay protocols. Perform meta-analyses on apoptosis rates (e.g., caspase-3 activation) and subgroup analyses by cancer type. Highlight gaps, such as understudied pathways (e.g., non-canonical Wnt signaling), in the discussion .

Q. How can researchers address the limited bioavailability of this compound in preclinical pharmacokinetic studies?

- Methodological Answer : Optimize formulations using nano-delivery systems (e.g., liposomes, PLGA nanoparticles) to enhance solubility and intestinal absorption. Compare AUC and Cmax values between free and encapsulated forms in rodent models. Validate stability via accelerated storage tests (40°C/75% RH) and cytotoxicity assays to ensure carrier safety .

Q. What computational methods are effective for predicting this compound’s interaction with understudied molecular targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against databases like PDB or DrugBank, focusing on receptors with structural homology to known targets (e.g., EGFR, PPAR-γ). Validate predictions via surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream effector modulation (e.g., p-Akt, NF-κB) .

Q. How should researchers evaluate this compound’s immunomodulatory effects in heterogeneous patient-derived samples?

- Methodological Answer : Employ single-cell RNA sequencing (scRNA-seq) on PBMCs treated with this compound to identify subtype-specific responses (e.g., Treg vs. Th17 cells). Integrate flow cytometry for cytokine profiling (IL-6, TNF-α) and pseudotime analysis to track immune cell differentiation trajectories. Use mixed-effects models to account for inter-donor variability .

Q. Data Analysis & Interpretation

Q. What statistical approaches mitigate false positives in omics datasets from this compound studies?

- Methodological Answer : Apply Benjamini-Hochberg correction for multiple comparisons in transcriptomic/proteomic analyses. Use pathway enrichment tools (DAVID, Metascape) with adjusted p-values to prioritize biologically relevant networks. Cross-validate findings via orthogonal assays (e.g., qRT-PCR for RNA-seq hits) .

Q. How can researchers standardize reporting of this compound’s antioxidant activity across disparate assays?

- Methodological Answer : Adopt the CONSORT checklist for experimental detail transparency. Report absolute values (e.g., IC50) alongside assay conditions (e.g., DPPH concentration, incubation time). Use standardized units (μM Trolox equivalents) for cross-study comparability .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound’s in vivo toxicity studies?

- Methodological Answer : Pre-register protocols on platforms like OSF, detailing animal strain, housing conditions, and randomization methods. Share raw data (e.g., organ weight, histopathology scores) in public repositories. Include power analyses to justify sample sizes and blinded outcome assessments to reduce bias .

Properties

IUPAC Name |

2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRVLGWTJSLQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62025-50-7 | |

| Record name | Ginsenoside F3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.